REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:9]=[C:8]([Cl:10])[S:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12])=[O:4].B(Cl)([C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1)[C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1.[OH-].[Na+]>COC(C)(C)C>[CH2:2]1[NH:14][S:11](=[O:13])(=[O:12])[C:6]2[S:7][C:8]([Cl:10])=[CH:9][C:5]=2[CH:3]1[OH:4] |f:2.3|
|
Name
|
50-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
855 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
|
Name
|
|
Quantity
|
12.5 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([C@H]1CC2CC([C@@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
11 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was stirred vigorously at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a thermometer was flushed with nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to rise to -32° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained between -25° to -20° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 22° C
|
Type
|
CUSTOM
|
Details
|
The phases were split
|
Type
|
EXTRACTION
|
Details
|
the dark aqueous layer was extracted with t-butyl methyl ether (3 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×4 L)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (1 kg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the product crystallized from toluene
|
Type
|
FILTRATION
|
Details
|
It was collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene (2 L) and methylene chloride (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:9]=[C:8]([Cl:10])[S:7][C:6]=1[S:11]([NH2:14])(=[O:13])=[O:12])=[O:4].B(Cl)([C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1)[C@@H]1[C@@H](C)C2C(C)(C)C(C2)C1.[OH-].[Na+]>COC(C)(C)C>[CH2:2]1[NH:14][S:11](=[O:13])(=[O:12])[C:6]2[S:7][C:8]([Cl:10])=[CH:9][C:5]=2[CH:3]1[OH:4] |f:2.3|
|
Name
|
50-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
855 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N
|
Name
|
|
Quantity
|
12.5 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([C@H]1CC2CC([C@@H]1C)C2(C)C)([C@H]3CC4CC([C@@H]3C)C4(C)C)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
11 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was stirred vigorously at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a thermometer was flushed with nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to rise to -32° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained between -25° to -20° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
to rise to 22° C
|
Type
|
CUSTOM
|
Details
|
The phases were split
|
Type
|
EXTRACTION
|
Details
|
the dark aqueous layer was extracted with t-butyl methyl ether (3 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×4 L)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate (1 kg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the product crystallized from toluene
|
Type
|
FILTRATION
|
Details
|
It was collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene (2 L) and methylene chloride (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |